

# Ipatasertib versus MK-2206 efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ipatasertib

CAS No.: 1001264-89-6

Cat. No.: S001406

Get Quote

## Efficacy Comparison at a Glance

| Feature                                   | Ipatasertib                                                                                        | MK-2206                                                                                                       |
|-------------------------------------------|----------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Inhibitor Type                            | ATP-competitive AKT inhibitor [1]                                                                  | Allosteric AKT inhibitor [1] [2]                                                                              |
| Key Efficacy in Early-Stage Breast Cancer | Improved PFS with paclitaxel in mTNBC, especially in tumors with PIK3CA/AKT1/PTEN alterations [1]  | Graduated from I-SPY 2 trial; higher pCR rates in combination with standard chemo in HR-/HER2+ signatures [3] |
| Key Efficacy in Advanced Breast Cancer    | See above (trial was in metastatic setting) [1]                                                    | Limited monotherapy activity (ORR: 5.6%; 6-m PFS: 5.6%) in biomarker-selected patients [4] [5]                |
| Resistance Mechanisms                     | Rewiring of compensatory pathways (e.g., PIM signaling); resistance is often <b>reversible</b> [1] | Alterations in AKT isoforms (e.g., AKT3 upregulation); resistance is typically <b>irreversible</b> [1]        |

## Mechanisms of Action and Resistance

The two drugs belong to different classes of AKT inhibitors and have distinct mechanisms, which underpin their differing efficacy and resistance profiles [1].

- **MK-2206 (Allosteric Inhibitor)**: Preferentially binds to the inactive PH-in conformation of AKT, preventing its phosphorylation and activation. This leads to a decrease in cellular levels of pAKT (S473 and T308) [1].
- **Ipatasertib (ATP-competitive Inhibitor)**: Targets the active PH-out conformation of AKT, competing with ATP. This binding blocks kinase activity but paradoxically **protects AKT from dephosphorylation**, leading to sustained or increased levels of pAKT [1].

The diagram below illustrates how these different binding mechanisms lead to distinct resistance pathways.



[Click to download full resolution via product page](#)

## Detailed Clinical Trial Data and Protocols

For researchers designing future studies, the specific contexts and outcomes of prior trials are critical.

### MK-2206 Clinical Trials

- **I-SPY 2 Trial (Neoadjuvant Setting) [3]:**
  - **Patient Population:** High-risk, early-stage breast cancer.
  - **Treatment Protocol:** **MK-2206 (135 mg/week orally)** in combination with standard neoadjuvant therapy (weekly paclitaxel with or without trastuzumab, followed by anthracycline-based chemotherapy).
  - **Key Efficacy Result:** The drug "graduated" with success in three biomarker signatures. The Bayesian mean pCR rates for MK-2206 vs. control were:
    - **HR-negative/HER2-positive:** 48% vs. 29%
    - **HR-negative:** 62% vs. 36%
    - **HER2-positive:** 46% vs. 26%
- **Phase II Trial (Advanced Setting) [4] [5]:**
  - **Patient Population:** Advanced breast cancer with *PIK3CA/AKT1* mutations and/or PTEN loss/mutation.
  - **Treatment Protocol:** **MK-2206 (200 mg/week orally)** as monotherapy until disease progression.
  - **Key Efficacy Result:** The study was stopped early for futility. The objective response rate (ORR) was **5.6%** (1/18) in the mutation cohort and **0%** in the PTEN-loss cohort. The 6-month progression-free survival (PFS) was **5.6%** and **11%**, respectively.

## Ipatasertib Clinical Trials

The most relevant efficacy data for **Ipatasertib** comes from a randomized Phase II trial in metastatic Triple-Negative Breast Cancer (mTNBC) [1].

- **Patient Population:** Patients with metastatic TNBC.
- **Treatment Protocol:** **Ipatasertib + paclitaxel** compared to **placebo + paclitaxel**.
- **Key Efficacy Result:** The combination of **Ipatasertib** and paclitaxel **improved progression-free survival (PFS)** compared to paclitaxel alone. This benefit was more pronounced in patients whose tumors had alterations in the *PIK3CA/AKT1/PTEN* genes [1].

## Interpretation for Research and Development

The experimental data suggests that the clinical utility of these AKT inhibitors is highly context-dependent:

- **MK-2206** shows promise in **combination with standard chemotherapy** in the **neoadjuvant setting** for specific high-risk, early breast cancer subtypes [3]. However, it has limited activity as a **monotherapy in advanced, heavily pre-treated disease** [4] [5].
- **Ipatasertib**, as an ATP-competitive inhibitor, demonstrates efficacy when **combined with chemotherapy** in the **metastatic setting**, particularly in biomarker-selected populations [1].
- The **distinct resistance mechanisms** imply that these two inhibitor classes could have a role in sequential or combination therapies. For example, MK-2206-resistant models remain sensitive to **Ipatasertib**, and **Ipatasertib** resistance may be overcome by adding a PIM kinase inhibitor [1].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Distinct resistance mechanisms arise to allosteric vs. ATP- ... [nature.com]
2. - MK - Wikipedia 2206 [en.wikipedia.org]
3. - MK and Standard Neoadjuvant Chemotherapy Improves... 2206 [pmc.ncbi.nlm.nih.gov]
4. Phase II trial of AKT inhibitor MK-2206 in patients with ... [pmc.ncbi.nlm.nih.gov]
5. Phase II trial of AKT inhibitor MK - 2206 in patients with advanced breast... [breast-cancer-research.biomedcentral.com]

To cite this document: Smolecule. [Ipatasertib versus MK-2206 efficacy comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001406#ipatasertib-versus-mk-2206-efficacy-comparison>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)